3-{5-[(3,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one
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Overview
Description
3-{5-[(3,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core structure, which is fused with a thiadiazole ring and substituted with a 3,5-dimethoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(3,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(3,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Scientific Research Applications
3-{5-[(3,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 3-{5-[(3,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of disease-related enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one: This compound has a similar structure but with different substitution patterns on the phenyl ring.
4-{5-[(3,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one: Another similar compound with a different position of the thiadiazole ring.
Uniqueness
The uniqueness of 3-{5-[(3,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H15N3O4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[5-(3,5-dimethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C19H15N3O4S/c1-24-13-8-12(9-14(10-13)25-2)20-19-22-21-17(27-19)15-7-11-5-3-4-6-16(11)26-18(15)23/h3-10H,1-2H3,(H,20,22) |
InChI Key |
DNLAGYCUCVWMPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NN=C(S2)C3=CC4=CC=CC=C4OC3=O)OC |
Origin of Product |
United States |
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